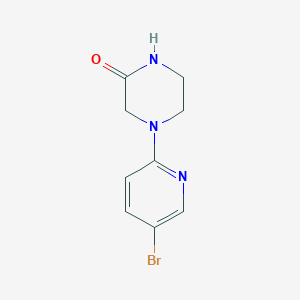
4-(5-Bromopyridin-2-yl)piperazin-2-one
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C9H10BrN3O and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(5-Bromopyridin-2-yl)piperazin-2-one is a member of the piperazinone class, which has garnered interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BrN₄O, with a molecular weight of approximately 284.15 g/mol. The structure features a piperazine ring substituted with a 5-bromopyridine moiety, which enhances its reactivity and biological potential. The presence of the bromine atom is particularly noteworthy as it can influence the compound's interaction with biological targets.
General Biological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties
- Antitumor activity
- CNS activity
These activities are attributed to their structural characteristics and the ability to interact with various biological targets.
Case Studies
- PROTAC Development : A related compound, 2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid , has been utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. This application showcases the potential of piperazine derivatives in targeted protein degradation strategies.
- Cancer Research : Research on structurally similar compounds has highlighted their utility in targeting Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers. Inhibitors targeting this complex could provide therapeutic benefits in treating malignancies such as breast and prostate cancer .
Comparative Analysis of Similar Compounds
A comparison of this compound with other structurally similar compounds reveals variations in biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-Chlorophenyl)piperazin-2-one | Chlorophenyl substitution | Antimicrobial properties |
| 4-(3-Methylpyridin-2-yl)piperazin-2-one | Methylpyridine substitution | Antitumor activity |
| 1-(4-Fluorophenyl)piperazin-2-one | Fluorophenyl substitution | CNS activity |
This table illustrates how halogen substitutions and phenyl modifications can significantly influence biological activities and reactivity profiles.
Future Directions and Research Needs
Despite the promising indications regarding the biological activity of this compound, further research is essential to elucidate its specific mechanisms of action and therapeutic potential. Areas for future investigation include:
- Quantitative binding studies to determine affinity for various biological targets.
- In vivo studies to assess efficacy and safety profiles.
- Chemical modification exploration to enhance bioactivity and selectivity.
Propriétés
IUPAC Name |
4-(5-bromopyridin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWVYYWQDKWARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















